4-(2-AMINO-1,4-DIHYDRO[1,3,5]TRIAZINO[1,2-A][1,3]BENZIMIDAZOL-4-YL)-3,5-DIMETHYL-1H-PYRROL-2-YL CYANIDE
Description
4-(2-Amino-1,4-dihydro[1,3,5]triazin[1,2-a][1,3]benzimidazol-4-yl)-3,5-dimethyl-1H-pyrrol-2-yl cyanide is a complex organic compound that belongs to the class of fused triazinobenzimidazoles. This compound is characterized by its unique structure, which includes a triazino[1,2-a][1,3]benzimidazole core fused with a pyrrole ring and a cyanide group. The presence of these functional groups imparts significant chemical reactivity and potential biological activity to the compound.
Properties
IUPAC Name |
4-(2-amino-1,4-dihydro-[1,3,5]triazino[1,2-a]benzimidazol-4-yl)-3,5-dimethyl-1H-pyrrole-2-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N7/c1-8-11(7-17)19-9(2)13(8)14-21-15(18)22-16-20-10-5-3-4-6-12(10)23(14)16/h3-6,14,19H,1-2H3,(H3,18,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FACJEKCVFJVNJF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC(=C1C2N=C(NC3=NC4=CC=CC=C4N23)N)C)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-amino-1,4-dihydro[1,3,5]triazin[1,2-a][1,3]benzimidazol-4-yl)-3,5-dimethyl-1H-pyrrol-2-yl cyanide typically involves a multi-step process. One common method involves the base-catalyzed cyclization of appropriate precursors. The reaction conditions often include mild temperatures and the use of solvents such as ethanol or methanol. The key steps in the synthesis include:
Formation of the triazinobenzimidazole core: This step involves the condensation of an aldehyde with a piperidine derivative to form the triazinobenzimidazole structure.
Introduction of the pyrrole ring: The pyrrole ring is introduced through a cyclization reaction, often catalyzed by a base such as sodium hydroxide.
Addition of the cyanide group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(2-Amino-1,4-dihydro[1,3,5]triazin[1,2-a][1,3]benzimidazol-4-yl)-3,5-dimethyl-1H-pyrrol-2-yl cyanide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The cyanide group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles such as halides or amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Potassium cyanide, halides, amines; reactions often conducted in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce amine or alkyl derivatives. Substitution reactions can result in a variety of substituted triazinobenzimidazole compounds.
Scientific Research Applications
4-(2-Amino-1,4-dihydro[1,3,5]triazin[1,2-a][1,3]benzimidazol-4-yl)-3,5-dimethyl-1H-pyrrol-2-yl cyanide has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound has shown potential biological activity, including antinematodic and antimicrobial properties. It is used in studies to evaluate its efficacy against various pathogens.
Medicine: Due to its biological activity, the compound is being investigated for potential therapeutic applications, such as in the treatment of parasitic infections and certain types of cancer.
Industry: The compound is used in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 4-(2-amino-1,4-dihydro[1,3,5]triazin[1,2-a][1,3]benzimidazol-4-yl)-3,5-dimethyl-1H-pyrrol-2-yl cyanide involves its interaction with specific molecular targets. The compound can inhibit enzymes such as dihydrofolate reductase (DHFR), which is essential for the synthesis of nucleotides. By inhibiting DHFR, the compound disrupts the replication and survival of certain pathogens. Additionally, the compound may interact with other molecular pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
4,4-Dimethyl-3,4-dihydro[1,3,5]triazin[1,2-a]benzimidazol-2-amine: This compound shares a similar triazinobenzimidazole core but lacks the pyrrole and cyanide groups.
4-Heteryl-2-amino-3,4-dihydro[1,3,5]triazin[1,2-a]benzimidazole derivatives: These compounds have various heterocyclic moieties at the 4-position, similar to the pyrrole ring in the target compound.
Uniqueness
The uniqueness of 4-(2-amino-1,4-dihydro[1,3,5]triazin[1,2-a][1,3]benzimidazol-4-yl)-3,5-dimethyl-1H-pyrrol-2-yl cyanide lies in its combination of functional groups. The presence of the pyrrole ring and cyanide group, along with the triazinobenzimidazole core, imparts distinct chemical reactivity and biological activity. This combination makes the compound a valuable target for further research and development in various scientific fields.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
